DL-Arabinose

Übersicht

Beschreibung

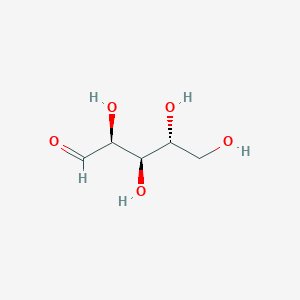

DL-Arabinose (CAS: 147-81-9) is a racemic mixture of the D- and L-enantiomers of arabinose, a pentose sugar. It is a white to colorless crystalline powder with a molecular formula of C₅H₁₀O₅ and a molecular weight of 150.13 g/mol. It is highly pure (≥98% by HPLC), water-soluble (50 mg/mL), and stable at room temperature . This compound is primarily used in physicochemical studies, such as dielectric relaxation measurements, and in microbial metabolism research, where it serves as a carbon source or inducer of gene expression in bacterial systems . Its racemic nature distinguishes it from enantiopure arabinose forms, making it valuable for studying stereochemical effects in biological and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the acid hydrolysis of gum arabic, followed by multiple purification steps. Another method involves the biopurification of L-arabinose from xylose mother liquor using yeast strains that metabolize other sugars but not L-arabinose . The fermentation conditions for this method include a 75-hour fermentation time at 32.5°C in a medium containing 21% xylose mother liquor .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as gum arabic or the use of biotechnological methods to enhance yield and purity. The biopurification method mentioned above is particularly cost-effective and high-performance, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid to produce arabinonic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride to yield arabinitol.

Isomerization: L-Arabinose isomerase can catalyze the isomerization of L-arabinose to L-ribulose.

Major Products:

Arabinonic Acid: Produced through oxidation.

Arabitol: Produced through reduction.

L-Ribulose: Produced through isomerization.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Crystallization Studies

DL-Arabinose is utilized in crystallization studies to understand its behavior as a racemic compound. Research indicates that it crystallizes rapidly from its enantiomers when in solution, which is crucial for studying phase diagrams and thermodynamic properties. Differential scanning calorimetry (DSC) measurements have been employed to analyze its crystallization behavior alongside D-xylose, revealing important insights into their solubility and stability in mixed solvent systems such as ethanol and water .

Dielectric Properties

this compound is also used in physicochemical studies to measure dielectric properties. Such studies are essential for understanding the interactions between sugars and other compounds, which can influence their behavior in various applications. For instance, dielectric relaxation measurements have been performed on this compound and its enantiomers, providing data that can inform the development of low-calorie food products and other applications .

Food Industry Applications

Low-Calorie Sweeteners

this compound has potential applications as a low-calorie sweetener due to its ability to inhibit glucose absorption. This property makes it particularly attractive for formulating low-calorie and diabetic-friendly food products. Its sweetness profile allows it to be used as a sugar substitute while contributing fewer calories compared to traditional sugars .

Food Stabilizers and Emulsifiers

In addition to its use as a sweetener, this compound is utilized as an emulsifier and stabilizer in food formulations. Its ability to interact with other polysaccharides enhances the texture and stability of food products, making it valuable in the food processing industry .

Pharmaceutical Applications

Drug Formulation

this compound is being investigated for its role in drug formulation, particularly in the development of glycosyltransferase inhibitors. These inhibitors are critical for targeting specific pathways in bacterial cell wall synthesis, which could lead to new antibiotics or treatments for bacterial infections .

Bioavailability Enhancements

Research has indicated that this compound may enhance the bioavailability of certain drugs by modulating metabolic pathways related to sugar absorption. This could improve therapeutic outcomes when used alongside conventional medications .

Microbial Bioproduction

Feedstock for Microbial Production

Recent studies highlight the potential of this compound as a feedstock for microbial bioproduction processes. It can serve as a carbon source for various microorganisms, facilitating the production of valuable metabolites such as biofuels and bioplastics. The ability of microbes to metabolize arabinose efficiently opens avenues for sustainable production methods .

Data Summary

| Application Area | Details |

|---|---|

| Crystallization Studies | Analyzed phase behavior; rapid crystallization from enantiomers; thermodynamic insights |

| Dielectric Properties | Used for measuring interactions; informs low-calorie product development |

| Food Industry | Low-calorie sweetener; emulsifier/stabilizer for food products |

| Pharmaceuticals | Drug formulation; potential bioavailability enhancements |

| Microbial Bioproduction | Carbon source for microorganisms; production of biofuels and bioplastics |

Case Studies

- Crystallization Behavior Study: A study published in ACS Publications detailed the crystallization kinetics of this compound compared to D-xylose, showcasing how mixed solvent systems can optimize crystallization processes .

- Microbial Utilization: Research highlighted by Applied Microbiology demonstrated that specific strains of bacteria could efficiently utilize arabinose for metabolite production, indicating its potential as a sustainable feedstock .

- Food Product Development: A case study on low-calorie formulations revealed that incorporating this compound significantly reduced caloric content while maintaining sweetness levels comparable to sucrose .

Wirkmechanismus

DL-Arabinose is similar to other five-carbon sugars such as D-ribose, 2-deoxy-D-ribose, and D-xylose. it is unique in its ability to inhibit sucrase and its specific applications in the food and pharmaceutical industries .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

DL-Arabinose vs. D-Arabinose and L-Arabinose

- Melting point: 158°C; density: 1.5 g/cm³ .

- D-Arabinose: Naturally rare, with distinct optical rotation ([α]D = +104° in water). Used in niche biochemical applications.

- L-Arabinose: The more common enantiomer in nature (e.g., plant cell walls). Optical rotation: [α]D = −105° in water.

| Property | This compound | D-Arabinose | L-Arabinose |

|---|---|---|---|

| CAS Number | 147-81-9 | 10323-20-3 | 5328-37-0 |

| Optical Activity | None (racemic) | +104° | −105° |

| Melting Point | 158°C | 160°C | 159°C |

| Solubility | 50 mg/mL in water | Similar to DL | Similar to DL |

| Natural Occurrence | Synthetic | Rare | Common in plants |

Metabolic Pathways

- This compound: Phosphorylated to 5-phosphate and enters the pentose phosphate pathway. Both enantiomers may compete for enzyme binding sites, reducing metabolic efficiency .

- L-Arabinose: Efficiently metabolized via the L-arabinose operon in E. coli, producing ribulose-5-phosphate .

- D-Arabinose: Poorly metabolized in most organisms due to stereochemical incompatibility with enzymes .

Commercial Availability and Cost

| Compound | Price (10 g) | Availability |

|---|---|---|

| This compound | $134 | Limited stock |

| L-Arabinose | Not listed | Widely available |

| D-Arabinose | Higher cost | Rarely stocked |

Key Research Findings

Physicochemical Studies: this compound’s racemic nature simplifies dielectric measurements by eliminating optical activity, making it ideal for studying bulk solvent interactions .

Microbial Metabolism: While L-arabinose is the natural inducer of the arabinose operon, this compound shows partial activity, suggesting bacterial transporters may weakly recognize D-arabinose .

Analytical Utility: this compound’s high purity (HPLC ≥98%) ensures reliability as a reference standard in chromatography .

Biologische Aktivität

DL-Arabinose is a pentose sugar that has garnered attention for its diverse biological activities. This article explores the metabolic pathways, health benefits, and potential applications of this compound, supported by recent research findings, case studies, and data tables.

Metabolic Pathways

This compound is metabolized differently in various organisms. In bacteria such as Bacillus subtilis, it serves as a carbon source that significantly enhances growth and sporulation. A study demonstrated that the utilization of L-arabinose resulted in a 2.04-fold increase in bacterial concentration compared to D-glucose, indicating its efficacy as a nutrient source . The metabolic pathway involves the araBAD operon, which is crucial for arabinose uptake and metabolism.

Table 1: Growth Comparison of Strain NCD-2 on Different Carbon Sources

| Carbon Source | Max Bacterial Concentration (CFU/mL) |

|---|---|

| D-Glucose | 2.55 × 10^7 |

| L-Arabinose | 5.20 × 10^7 |

| D-Ribose | 3.90 × 10^7 |

| D-Xylose | 3.10 × 10^7 |

Glycemic Control

This compound has been shown to lower glycemic and insulinemic responses when consumed with carbohydrates. A clinical study indicated that participants consuming 5 grams of L-arabinose experienced significantly lower peak glucose levels compared to those without arabinose supplementation. The results are summarized in Table 2.

Table 2: Glycemic Response with and without L-Arabinose

| Measurement | Without L-Arabinose (mmol/L) | With L-Arabinose (mmol/L) | p-Value |

|---|---|---|---|

| Glucose Peak (C max) | 7.4 [7.0; 7.7] | 6.3 [5.9; 6.6] | <0.001 |

| Starch Peak | 8.2 [7.7; 8.6] | 7.6 [7.1; 8.0] | <0.05 |

| Area Under Curve (AUC) | 91.7 [61.2; 122.3] | 61.9 [31.4; 92.5] | <0.01 |

These findings suggest that this compound may be beneficial for managing blood sugar levels, particularly in individuals with insulin resistance or diabetes.

Case Studies and Research Findings

-

Virulence Regulation in Pathogens :

Recent research has highlighted the role of L-arabinose in enhancing virulence factor expression in pathogens like enterohaemorrhagic Escherichia coli. The metabolism of L-arabinose was found to upregulate genes associated with the type III secretion system (T3SS), crucial for bacterial pathogenicity . This suggests a dual role for arabinose in both metabolism and virulence regulation. -

Antidepressant Properties :

Another study revealed that D-arabinose could activate specific metabolic pathways associated with antidepressant effects, indicating its potential therapeutic applications beyond metabolic functions .

Q & A

Basic Research Questions

Q. What role does DL-Arabinose play in microbial metabolism studies?

this compound serves as a carbon source in microbial growth studies and acts as a substrate for enzyme-catalyzed reactions, particularly in carbohydrate metabolism. It is critical for investigating the arabinose operon in bacterial systems, where it induces gene expression by binding to transcriptional regulators like AraC. Researchers should prepare this compound solutions (e.g., 50 mg/mL in water) to ensure solubility and bioactivity . Its phosphorylation into 5-phospho-arabinose and subsequent entry into the pentose phosphate pathway makes it valuable for studying metabolic flux and microbial adaptation .

Q. How is this compound utilized in enzyme kinetic studies?

this compound is used to assay enzymes such as arabinose isomerases and kinases. For kinetic studies, prepare standardized solutions (e.g., 10–100 mM in buffer) and monitor reactions via HPLC or spectrophotometry. The racemic mixture (D- and L-forms) allows comparative studies of stereospecific enzyme activity. Ensure purity ≥98% (verified by HPLC) to avoid interference from impurities .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store this compound in airtight containers at room temperature (20–25°C) in a dry environment to prevent hygroscopic degradation. For long-term stability (>1 year), storage at 2–8°C is advised. Avoid exposure to light, moisture, or extreme pH conditions, as these may promote Maillard reactions or crystallization inconsistencies .

Advanced Research Questions

Q. How can researchers design experiments to separate this compound diastereomers effectively?

Separation of D- and L-arabinose requires chiral chromatography or crystallization-based methods. For crystallization, exploit differences in solubility and thermodynamic stability:

- Solvent selection : Use ethanol/water mixtures (e.g., 70:30 v/v) to induce selective nucleation.

- Temperature gradients : Cool saturated solutions from 50°C to 4°C at 0.5°C/hour to favor enantiomer-specific crystal growth.

- Seed crystals : Introduce pre-formed crystals of the target enantiomer to guide crystallization .

Q. What methodologies are recommended for analyzing this compound in polysaccharide composition studies?

Q. How should researchers address discrepancies in this compound quantification across experimental replicates?

Discrepancies in arabinose content (e.g., 22.37% in DLP-1 vs. 1.10% in DLP-2 ) may arise from:

- Sample preparation : Incomplete hydrolysis of polysaccharides. Validate hydrolysis protocols using spike-recovery experiments.

- Analytical calibration : Use internal standards (e.g., ribitol) for GC-MS to correct for matrix effects.

- Biological variability : Account for microbial strain-specific metabolic preferences by including biological triplicates .

Q. What strategies mitigate risks of this compound degradation during high-temperature experiments?

- Thermal stability : Pre-test arabinose solutions at target temperatures (e.g., 100°C) and analyze degradation products (e.g., furfural) via UV-Vis (λ = 280 nm).

- Buffered systems : Use phosphate buffers (pH 6–7) to reduce caramelization.

- Short exposure : Limit heating durations to <30 minutes for kinetic assays .

Q. How does this compound influence dielectric relaxation studies in physicochemical research?

this compound’s hydroxyl groups enable dipole-dipole interactions in aqueous solutions, making it a model for studying dielectric relaxation. Prepare solutions at 0.1–1.0 M and measure permittivity using broadband dielectric spectroscopy (frequency range: 10⁻²–10⁶ Hz). Compare D- and L-forms to assess chirality-dependent polarization effects .

Q. Data Interpretation and Contradictions

Q. How to reconcile conflicting data on this compound’s role in bacterial biofilm formation?

Contradictions may arise from strain-specific regulatory networks. For example:

- P. aeruginosa : Arabinose suppresses biofilm via c-di-GMP modulation.

- E. coli : Arabinose may enhance biofilm through AraC-mediated adhesion genes.

Methodological recommendations : - Conduct transcriptomics (RNA-seq) to map arabinose-responsive pathways.

- Use isogenic mutants (e.g., ΔaraC) to isolate regulatory mechanisms .

Q. What experimental controls are essential for studies using this compound as an inducer?

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.